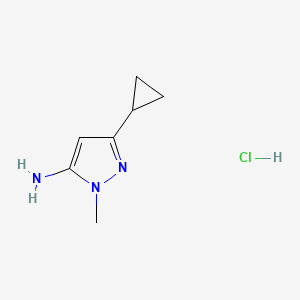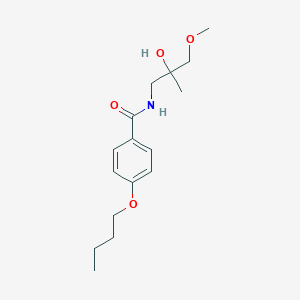
4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a chemical compound with the linear formula C21H25N3O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is represented by the linear formula C21H25N3O5 . The molecular weight of this compound is 399.45 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide are not well-documented. The compound has a molecular weight of 399.45 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
In the realm of synthetic chemistry, compounds with similar structural features to "4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide" are frequently utilized as intermediates in the synthesis of complex molecules. For example, the synthesis of dihydrostreptobiosamine involves multiple steps including hydrolysis, N-methylation, and deblocking processes to afford fully protected derivatives useful in further chemical transformations (Umezawa, Sano, & Tsughiya, 1975). Similarly, the practical synthesis of a CCR5 antagonist, which is an orally active compound, showcases the utility of butoxy and related groups in medicinal chemistry, underscoring their importance in drug development processes (Ikemoto et al., 2005).
Materials Science Applications
In materials science, the design and preparation of organogels based on perylenetetracarboxylic diimides demonstrate the application of amphiphilic compounds in creating materials with unique properties such as fluorescence and reversible phase changes. These findings highlight the potential for using structurally complex benzamides in the development of novel materials with specific optical and physical characteristics (Wu et al., 2011).
Pharmaceutical Research Applications
In pharmaceutical research, the study and development of novel benzamide derivatives for antimicrobial and antifungal applications are prominent. For instance, the synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates highlight the antimycobacterial potential of such compounds, suggesting their importance in addressing infectious diseases (Tengler et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and the resulting changes would depend on the specific targets and the biochemical context.
Biochemical Pathways
Given the compound’s structure, it might be involved in reactions at the benzylic position These reactions could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
The molecular and cellular effects of 4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas of ongoing research.
Propiedades
IUPAC Name |
4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-5-10-21-14-8-6-13(7-9-14)15(18)17-11-16(2,19)12-20-3/h6-9,19H,4-5,10-12H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNSKCHGPMQBIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

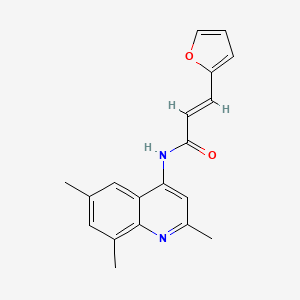
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
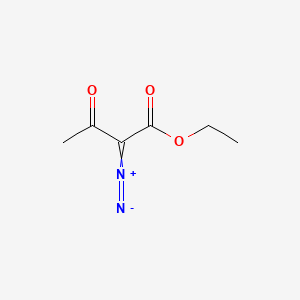
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)

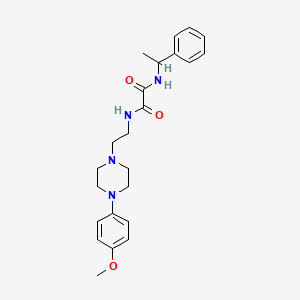
![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
